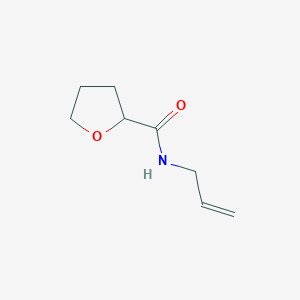

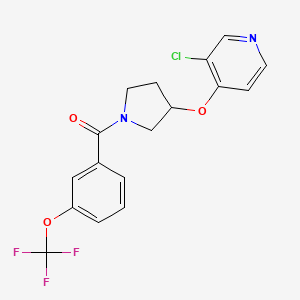

![molecular formula C19H16N4O3S B2814874 N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021105-90-7](/img/structure/B2814874.png)

N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide” is a compound that is part of a class of molecules known as thiazole derivatives . These compounds are of interest due to their potential antioxidant and antibacterial properties .

Synthesis Analysis

The synthesis of similar thiazole derivatives involves the reaction of furan imidazolyl ketone with N-arylthiosemicarbazide in ethanol with a catalytic amount of conc. HCl . This reaction generates carbothioamides, which then react with hydrazonyl chlorides in ethanol with triethylamine at reflux to produce 1,3-thiazole derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar thiazole derivatives have been described in the Synthesis Analysis section above .Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Heterocyclic compounds, including those with furan, thiazole, and pyridazinone moieties, have been extensively researched for their diverse synthetic routes and significant biological activities. These compounds are crucial in medicinal chemistry due to their potential antiviral, antimicrobial, and anti-inflammatory properties.

Antiviral Activity

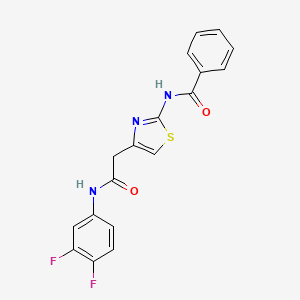

Research has shown that certain heterocyclic compounds bearing pyrazolyl groups and furanones can be converted into a variety of heterocyclic systems with significant antiviral activity against viruses like HAV and HSV-1. This demonstrates the potential of these compounds in developing antiviral therapeutics (Hashem et al., 2007).

Antimicrobial Screening

Novel 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have been prepared and shown to possess significant antimicrobial properties against a range of bacteria and fungi, highlighting their potential in addressing antibiotic resistance (Patel & Shaikh, 2010).

Corrosion Inhibition

Amino acid compounds with structural similarities to the queried compound have been investigated as eco-friendly corrosion inhibitors for steel in acidic solutions. These studies offer insights into the application of such compounds in industrial corrosion protection (Yadav, Sarkar, & Purkait, 2015).

Synthetic Pathways and Biological Evaluation

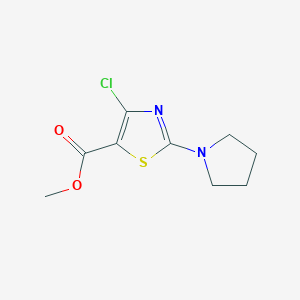

The synthesis and evaluation of new [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones demonstrate the compound's role in generating novel chemical entities with potential analgesic and anti-inflammatory activities, further emphasizing the importance of such heterocyclic compounds in drug discovery (Demchenko et al., 2015).

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-17(21-19-20-14-5-1-2-7-16(14)27-19)8-3-11-23-18(25)10-9-13(22-23)15-6-4-12-26-15/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRRZHOFBDGRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylbenzyl)thio]acetohydrazide](/img/structure/B2814799.png)

![2-[(15S)-10-(4-fluorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2814800.png)

![methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2814806.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2814809.png)

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)